Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate
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Overview
Description
The compound belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . They are known to exhibit a wide range of biological activities and are a component of many drugs such as fluconazole and voriconazole .
Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, particularly due to the presence of the triazole ring. They can act as ligands in coordination chemistry, and can also undergo reactions at the N-1 and N-2 positions of the triazole ring .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is a part of a class of compounds synthesized for various chemical and pharmacological studies. Similar compounds, such as ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate and others, have been synthesized and structurally analyzed using methods like IR, 1H-NMR, and mass spectral data (Farghaly & Gomha, 2011). These studies contribute to the understanding of the chemical properties and potential applications of these compounds.
Spectroscopic Properties and Theoretical Studies
- The spectroscopic properties of related compounds, such as 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, have been investigated using FT-IR and FT-Raman techniques. These studies, combined with quantum mechanical methods, help in understanding the vibrational spectra and the molecular geometry of such compounds, which is crucial for their potential application in medicinal chemistry (Kuruvilla et al., 2018).
Synthesis and Biological Assessment
- Compounds within this chemical family, like [1,2,4]triazolo[4,3-a]pyridines and their derivatives, have been synthesized and assessed for various biological properties. Studies like the one conducted by Karpina et al. (2019) on [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle provide insights into the synthesis methods and the biological assessment of these compounds, which can be significant for pharmaceutical research (Karpina et al., 2019).
Potential Applications in Medicinal Chemistry
- The research into the synthesis and structure analysis of similar compounds, like 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, is crucial in medicinal chemistry. These compounds are studied for their crystal system, molecular geometry, and intermolecular interactions, which are fundamental for developing new pharmaceutical agents (Sallam et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds interact with various targets, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core allow it to make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
These could include pathways related to the enzymes mentioned above, as well as pathways related to cancer, inflammation, and microbial infections .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the potential bioavailability of the compound.
Result of Action
Given the diverse pharmacological activities of similar compounds, the effects could include inhibition of enzyme activity, suppression of microbial growth, reduction of inflammation, and inhibition of cancer cell proliferation .
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3S/c1-2-26-16(25)9-19-14(24)10-27-15-8-7-13-20-21-17(23(13)22-15)11-3-5-12(18)6-4-11/h3-8H,2,9-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYRAEOTNXZWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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